molecular formula C22H27N3O7S B2887853 N'-(3,5-DIMETHOXYBENZOYL)-4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOHYDRAZIDE CAS No. 391896-76-7

N'-(3,5-DIMETHOXYBENZOYL)-4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOHYDRAZIDE

Cat. No.: B2887853
CAS No.: 391896-76-7
M. Wt: 477.53
InChI Key: DHOUCTXFXZNCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a morpholine ring, sulfonyl group, and benzoyl and benzohydrazide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid and 3,5-dimethoxybenzohydrazide. These intermediates are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide include:

Uniqueness

The uniqueness of N’-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity, stability, and potential biological activities.

Properties

IUPAC Name

N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-3,5-dimethoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-14-12-25(13-15(2)32-14)33(28,29)20-7-5-16(6-8-20)21(26)23-24-22(27)17-9-18(30-3)11-19(10-17)31-4/h5-11,14-15H,12-13H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOUCTXFXZNCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.